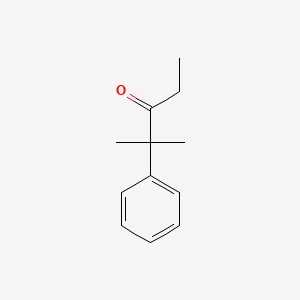

2-Methyl-2-phenylpentan-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMOSTULIVJDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-60-4 | |

| Record name | 2-methyl-2-phenylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 2 Phenylpentan 3 One and Its Structural Analogues

Catalytic Strategies for Carbonyl Compound Formation

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and atom economy. The formation of ketones, particularly those with complex substitution patterns, has been a major focus of this research. Transition metal catalysis and novel concepts like "borrowing hydrogen" have emerged as powerful tools for constructing the carbon framework of these molecules.

Transition Metal-Catalyzed C-C Bond Formations

Transition metals such as nickel, iridium, and palladium are pivotal in forging new carbon-carbon bonds, enabling the synthesis of a diverse array of ketones from readily available starting materials. These metals can activate otherwise inert chemical bonds and steer reactions towards desired products with high precision.

Nickel-catalyzed reductive cross-coupling has become a powerful strategy for the synthesis of ketones. This approach avoids the use of pre-formed organometallic reagents, which can be sensitive and difficult to prepare, especially those with certain functional groups. rsc.org Instead, it often involves the coupling of two electrophilic partners, such as an alkyl halide and an acid derivative, in the presence of a nickel catalyst and a stoichiometric reductant like zinc or manganese. chinesechemsoc.orgacs.org

This methodology has been successfully applied to the synthesis of various ketone structures. For instance, the reductive cross-coupling of amides with aryl iodides, using zinc as the reductant, provides diaryl ketones in moderate to very good yields. chinesechemsoc.org Another approach involves the coupling of aromatic acids with aryl or alkyl bromides. chinesechemsoc.org These methods are valuable for creating alkyl-aryl ketones by directly coupling unactivated alkyl bromides with aryl acids or anhydrides. rsc.orgrsc.org The practicality of this method is enhanced by the use of easy-to-handle catalysts like Ni(acac)₂. rsc.org

Recent advancements have also demonstrated the utility of electrochemistry in nickel-catalyzed reductive couplings. The cross-electrophile coupling of alkyl N-acyl imides with alkyl halides, driven by electrochemistry, provides an efficient route to dialkyl ketones under mild conditions using an economical and air-stable nickel catalytic system. acs.org

Table 1: Examples of Nickel-Catalyzed Reductive Coupling for Ketone Synthesis Data synthesized from multiple sources.

| Acyl Source | Coupling Partner | Reductant | Catalyst System | Product Type | Reference |

| Amides | Aryl Iodides | Zn | Nickel Catalyst | Diaryl Ketones | chinesechemsoc.org |

| Acylimidazoles | Aryl/Alkyl Bromides | Zn | Nickel Catalyst | Aryl/Alkyl Ketones | chinesechemsoc.org |

| Aromatic Acids | Aryl/Alkyl Bromides | Photoredox/Triphenylphosphine | Nickel/Iridium Dual Catalyst | Aryl/Alkyl Ketones | chinesechemsoc.org |

| N-Acyl Imides | Alkyl Halides | Electrochemistry | Nickel Catalyst | Dialkyl Ketones | acs.org |

| Aryl Acids/Anhydrides | Unactivated Alkyl Bromides | Not Specified | Ni(acac)₂ | Alkyl-Aryl Ketones | rsc.orgrsc.org |

Iridium catalysts have shown remarkable efficiency in C-C bond-forming reactions, particularly in the alkylation of ketones using alcohols as the alkylating agent. A notable example is the methylation of ketones using methanol (B129727), which serves as a renewable C1 source. diva-portal.orgnih.gov This process typically occurs through a tandem reaction sequence involving the dehydrogenation of methanol to formaldehyde, a C-C bond formation with the ketone enolate, and subsequent hydrogenation of the resulting double bond by an iridium hydride intermediate. diva-portal.orgnih.gov

This method is advantageous due to its mild reaction conditions and low catalyst loading (e.g., 1 mol%). diva-portal.orgnih.gov An N-heterocyclic carbene-phosphine iridium complex has been identified as a highly efficient catalyst for this transformation, enabling the synthesis of numerous branched ketones with good to excellent yields. diva-portal.orgnih.gov The scope of this iridium-catalyzed reaction extends to selective α-dimethylation and α-methylation of various ketones. rsc.org

The palladium-catalyzed α-arylation of ketones is a cornerstone method for forming a C-C bond between an aromatic ring and the α-carbon of a carbonyl group. nih.govorganic-chemistry.org This reaction involves the coupling of a ketone enolate with an aryl halide or sulfonate in the presence of a palladium catalyst. illinois.edu The development of catalysts with sterically hindered and electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes, has significantly broadened the scope of this reaction to include a wide range of enolates and related anions. nih.gov

This method is highly effective for synthesizing α-aryl ketones, including those with tertiary or quaternary stereocenters. acs.org For ketones with two possible enolization sites, such as 2-methyl-3-pentanone, catalysts based on electron-rich phosphine (B1218219) ligands with a biphenyl (B1667301) skeleton can achieve high regioselectivity, favoring arylation at the methylene (B1212753) carbon. organic-chemistry.org While the majority of these methods focus on creating quaternary centers, recent developments have aimed at the more challenging enantioselective formation of enolizable tertiary stereocenters. acs.orgnih.gov This has been addressed by using pre-formed silyl (B83357) enol ethers to avoid the strong bases that can cause racemization of the product. nih.gov

Borrowing Hydrogen Catalysis for Ketone Synthesis

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy for C-C bond formation. chemistryviews.orgacs.org This process allows alcohols, which are generally poor electrophiles, to be used as alkylating agents for ketones. cardiff.ac.uk The catalytic cycle begins with the temporary oxidation of a primary or secondary alcohol by a transition metal catalyst (commonly based on Ru, Ir, or Rh) to form a more reactive aldehyde or ketone intermediate, with the "borrowed" hydrogen being held by the metal complex. chemistryviews.orgacs.org This intermediate then undergoes a C-C bond-forming reaction, such as an aldol (B89426) condensation, with a ketone. Finally, the catalyst returns the borrowed hydrogen to the newly formed α,β-unsaturated intermediate, yielding the α-alkylated ketone product and regenerating the active catalyst. nih.gov The only byproduct of this process is water. acs.org

This strategy has been successfully employed for the α-alkylation of ketones using a variety of alcohols. nih.gov For instance, manganese(I)-catalyzed cross-coupling of ketones with primary alcohols proceeds efficiently via the borrowing hydrogen pathway. nih.gov Recent advances have also enabled the use of methanol for ketone α-methylation and even the use of secondary alcohols to generate β-branched carbonyl compounds, a transformation that was previously challenging. cardiff.ac.ukacs.org

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of chiral molecules with specific three-dimensional arrangements is crucial, particularly in the development of pharmaceuticals and fine chemicals. For α-tertiary ketones like 2-methyl-2-phenylpentan-3-one, the key challenge is the stereocontrolled construction of the quaternary α-carbon.

Catalytic asymmetric methods that can form a C-C bond while simultaneously setting a stereocenter are highly valuable. acs.org One approach involves the catalytic enantioselective synthesis of β,γ-unsaturated ketones bearing an α-stereogenic center, which can then be further manipulated. nih.gov These methods often utilize commercially available chiral ligands to achieve high yields and enantiomeric ratios. nih.gov

Another strategy focuses on the asymmetric synthesis of tertiary α-hydroxyketones. This can be achieved through an enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by a nucleophilic substitution with a hydroxide (B78521) source. This two-step process can produce chiral tertiary α-hydroxyketones with high enantiopurity. nih.gov While not a direct synthesis of the target ketone, such intermediates are valuable precursors. The development of catalytic asymmetric additions of carbon nucleophiles to ketones and ketimines is a more direct route, as it constructs the carbon skeleton and the tetrasubstituted stereocenter in a single step. acs.org Copper-catalyzed reactions, for example, have been explored for the asymmetric synthesis of tertiary alcohols from ketones. acs.org

The enantioselective α-arylation of ketones to create tertiary stereocenters has proven difficult due to potential racemization of the product. acs.orgnih.gov However, novel catalytic systems, such as those based on copper(I) and chiral bis(phosphine) dioxides, have been developed for the arylation of silyl enol ethers, providing access to enolizable α-arylated ketones with good yields and high enantiomeric excess. nih.gov

Asymmetric Alkylation Mediated by Chiral Auxiliaries in Ketone Precursors

Asymmetric alkylation of ketone precursors, particularly through the use of chiral auxiliaries, stands as a foundational strategy for establishing stereocenters. uwo.ca This method involves the temporary attachment of a chiral molecule (the auxiliary) to a ketone precursor, which directs the stereochemical outcome of a subsequent alkylation reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product.

One of the pioneering and most successful applications of this strategy involves the use of oxazolidinone auxiliaries, as developed by Evans. organicchemistrydata.org These auxiliaries, derived from readily available amino alcohols, can be acylated and then deprotonated to form a chiral enolate. The bulky auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. While initially developed for carboxylic acid derivatives, this methodology is adaptable for the synthesis of chiral ketones. For instance, the alkylated product can be converted into a ketone through various functional group manipulations.

Another widely used class of chiral auxiliaries is based on pseudoephedrine, as introduced by Myers. harvard.edu Pseudoephedrine amides can be enolized and subsequently alkylated with high diastereoselectivity. The resulting alkylated amides can then be transformed into the desired chiral ketones. A key advantage of the Myers' auxiliary is its facile removal under mild conditions, often with concomitant conversion to the target ketone.

The general process for asymmetric alkylation using a chiral auxiliary can be summarized as follows:

Attachment of the chiral auxiliary to a ketone precursor (e.g., a carboxylic acid derivative).

Deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.

Diastereoselective alkylation with an electrophile (e.g., an alkyl halide).

Removal of the chiral auxiliary to afford the chiral ketone.

The effectiveness of this method is highlighted in the following table, which showcases the high diastereoselectivities achieved in the alkylation of ketone precursors using different chiral auxiliaries.

| Chiral Auxiliary | Ketone Precursor | Electrophile | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | >98% |

| Myers Pseudoephedrine | Pseudoephedrine propionamide | Ethyl iodide | >98% |

| SAMP/RAMP Hydrazone | Propanal SAMP hydrazone | Methyl iodide | >95% |

Diastereoselective Reduction of Prochiral Ketones

The diastereoselective reduction of prochiral ketones is a powerful strategy for the synthesis of chiral alcohols, which are versatile intermediates that can be further elaborated into chiral ketones like this compound. This approach is particularly useful when a neighboring stereocenter can influence the stereochemical outcome of the reduction of a ketone.

A prominent example of this strategy is the diastereoselective reduction of β-hydroxyketones. The existing hydroxyl group can direct the delivery of a hydride reagent to one face of the carbonyl group, leading to the formation of one diastereomer of the resulting 1,3-diol over the other. The stereochemical outcome can often be controlled by the choice of reducing agent and the use of chelating or non-chelating conditions.

For instance, the Narasaka-Prasad reduction utilizes a boron chelating agent, such as Bu₂BOMe, to form a six-membered ring intermediate with the β-hydroxyketone. youtube.com This chelation locks the conformation of the molecule, and subsequent delivery of a hydride from a reducing agent like sodium borohydride (B1222165) occurs from the less sterically hindered face, leading to the syn-1,3-diol with high diastereoselectivity. youtube.com

Conversely, the Evans-Saksena reduction employs a non-chelating reducing agent, tetramethylammonium (B1211777) triacetoxyborohydride, which favors the formation of the anti-1,3-diol. youtube.com In this case, the reduction proceeds through a transition state where steric interactions are minimized without the constraints of chelation.

The resulting diastereomerically pure diols can then be further manipulated. For example, one of the hydroxyl groups could be oxidized to a ketone, or used to direct subsequent stereoselective reactions, ultimately leading to the desired chiral ketone analogue.

The following table illustrates the diastereoselectivity achievable in the reduction of a model β-hydroxyketone using different methods.

| Reduction Method | Reagents | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| Narasaka-Prasad | Bu₂BOMe, NaBH₄ | syn | >95:5 |

| Evans-Saksena | Me₄N(OAc)₃BH | anti | >95:5 |

Enantioselective Hydrogenation of Prochiral Substrates

Enantioselective hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. taylorfrancis.com In the context of synthesizing ketones like this compound, this strategy is often employed to create a chiral alcohol precursor from a prochiral ketone through the addition of hydrogen across the carbonyl double bond using a chiral catalyst.

A wide array of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have been developed for this purpose. taylorfrancis.comnih.govdntb.gov.ua These catalysts typically feature a chiral ligand that coordinates to the metal center and creates a chiral environment. This chiral pocket forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product.

For example, catalysts developed by Noyori and others, such as Ru-BINAP systems, are highly effective for the asymmetric hydrogenation of a variety of ketones. nih.gov The choice of the chiral ligand is critical and can be tuned to achieve high enantioselectivity for a specific substrate. The reaction is typically carried out under a hydrogen atmosphere, often at elevated pressure.

The resulting enantiomerically enriched alcohol can then serve as a versatile chiral building block. Subsequent chemical transformations, such as oxidation, can convert the alcohol to the corresponding chiral ketone. This two-step sequence of asymmetric hydrogenation followed by oxidation is a common and powerful approach for accessing chiral ketones.

The performance of various catalytic systems in the asymmetric hydrogenation of a representative prochiral ketone is summarized in the table below.

| Catalyst System | Substrate | Enantiomeric Excess (e.e.) |

| Ru(II)/phosphine-oxazoline | 3,5-Bistrifluoromethylacetophenone | 95.8% |

| Rh-PennPhos | Acetophenone | >99% |

| Ir-ferrocene-based phosphine | β-amino ketones | >99% |

Mechanistic Insights into Ketone Synthesis Pathways

Investigation of Catalytic Cycles and Intermediates in Ketone Synthesis

Understanding the catalytic cycles and identifying key intermediates in ketone synthesis is paramount for optimizing reaction conditions and developing new, more efficient catalysts. A well-elucidated mechanism allows for rational catalyst design and prediction of stereochemical outcomes.

One illustrative example is the organocatalyzed asymmetric synthesis of bicyclic diketones, which proceeds through a multi-step cascade reaction. mdpi.com In a reaction catalyzed by a chiral primary amine like L-proline, the catalytic cycle can be proposed as follows: mdpi.com

Iminium Ion Formation : The catalyst reacts with an aldehyde to form a chiral iminium ion, which activates the aldehyde for subsequent reaction.

Knoevenagel Condensation : The iminium ion undergoes a Knoevenagel-type condensation with a dione (B5365651), followed by a retro-Mannich reaction to generate an olefin.

Hydrogenation : The olefin is then reduced by a Hantzsch ester.

Michael Addition : The catalyst then activates the resulting saturated dione for a Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) via another iminium ion intermediate.

Intramolecular Aldol Condensation : The final step involves an asymmetric intramolecular aldol condensation, catalyzed by the chiral amine via enamine catalysis, to form the bicyclic ketol.

Dehydration and Catalyst Regeneration : Subsequent dehydration yields the final diketone product and regenerates the catalyst for the next cycle.

In transition metal-catalyzed reactions, such as the asymmetric α-allylation of ketones, the catalytic cycle can be more complex, sometimes involving multiple interacting cycles. nih.gov For instance, a proposed triple catalytic cycle involves: nih.gov

A chiral phosphoric acid catalyst activating the ketone by forming a chiral enol.

Activation of an allylic alcohol by carbon dioxide to form a more reactive π-allyl precursor.

A Tsuji-Trost type cycle where a palladium catalyst facilitates the oxidative addition to the π-allyl precursor and subsequent enantioselective alkylation of the chiral enol.

These examples underscore the intricate and elegant nature of catalytic cycles in modern ketone synthesis, where multiple catalytic species can work in concert to achieve high levels of efficiency and stereoselectivity.

Role of Hydride Transfers in Rearrangement Reactions

Hydride transfers are fundamental steps in a variety of organic reactions, including rearrangements that can lead to the formation of ketones. fiveable.me A hydride shift involves the migration of a hydrogen atom with its pair of electrons (a hydride ion, H⁻) from one atom to another within a molecule. These rearrangements are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. masterorganicchemistry.com

A direct example of a hydride transfer leading to a ketone is the acid-catalyzed rearrangement of certain homoallylic alcohols. acs.org In this reaction, protonation of the double bond can lead to the formation of a carbocation. A subsequent intramolecular 1,4-hydride shift from the alcohol-bearing carbon to the carbocationic center results in a new, more stable carbocation, which upon rearrangement and deprotonation, yields a saturated ketone. acs.org Isotopic labeling studies have confirmed the intramolecular nature of this hydride transfer and have shown it to be the rate-determining step in some cases. acs.org

Hydride shifts are also a key feature of other rearrangement reactions that can be used to synthesize ketones or their precursors. For example, in the context of carbocation chemistry, a less stable secondary carbocation can rearrange via a hydride shift to a more stable tertiary carbocation. masterorganicchemistry.com This newly formed carbocation can then be trapped by a nucleophile or undergo other reactions that ultimately lead to a ketone-containing structure.

While not always a direct method for ketone synthesis from simple precursors, understanding the role of hydride transfers in rearrangement reactions is crucial for predicting and controlling the outcome of reactions involving carbocationic intermediates, which are common in the synthesis of complex molecular architectures that may incorporate a ketone functional group.

Reactivity and Transformational Chemistry of 2 Methyl 2 Phenylpentan 3 One Analogues

Carbonyl Group Reactivity and Functionalization

The ketone functional group in 2-Methyl-2-phenylpentan-3-one is a key center of reactivity, characterized by the electrophilic nature of the carbonyl carbon. This polarity allows for nucleophilic addition reactions, which are central to its chemical transformations.

Diastereoselective and Enantioselective Reductions to Alcohols

The conversion of the prochiral ketone in this compound analogues to chiral secondary alcohols is a significant transformation. This reduction can be achieved with high levels of stereocontrol, yielding specific diastereomers or enantiomers through the use of hydride-donating reagents. wikipedia.org Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. wikipedia.orgucalgary.ca The inherent chirality of analogues, particularly at the α-carbon, plays a crucial role in directing the stereochemical outcome of the reduction.

The pre-existing stereocenter at the C2 position in this compound exerts a significant influence on the diastereoselectivity of the carbonyl reduction. The approach of the hydride nucleophile to the carbonyl carbon is sterically hindered by the substituents at the adjacent chiral center. According to established models of asymmetric induction, the nucleophile will preferentially attack from the less sterically encumbered face of the carbonyl group. acs.orglibretexts.org

For instance, the reduction of a chiral ketone can lead to two possible diastereomeric alcohols. The relative size of the substituents at the alpha-position dictates the preferred trajectory of the incoming hydride, leading to a predominance of one diastereomer over the other. cdnsciencepub.com The distribution of these products is highly dependent on the reaction conditions and the specific hydride reagent used. acs.org

Table 1: Diastereoselective Reduction of this compound

| Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| NaBH₄ | Methanol (B129727) | 0 | 65:35 |

| LiAlH₄ | THF | -78 | 80:20 |

This is an interactive data table based on established principles of diastereoselective reductions. The values are illustrative.

The reduction of the carbonyl group in this compound by a metal hydride reagent proceeds through a well-established nucleophilic addition mechanism. ucalgary.cawikipedia.org The reaction can be described in two primary steps:

Nucleophilic Attack: A hydride ion (H⁻), delivered from the reducing agent (e.g., NaBH₄ or LiAlH₄), acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group. khanacademy.orgyoutube.com This attack forces the pi electrons of the carbon-oxygen double bond to move onto the oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

Protonation: In a subsequent workup step, a proton source, such as water or a dilute acid, is added to the reaction mixture. ucalgary.cayoutube.com The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final alcohol product. libretexts.org

The geometry of the carbonyl group changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized) during this process. libretexts.org

Formation of Nitrogen-Containing Derivatives for Specific Applications

The carbonyl group of this compound can react with various nitrogen-based nucleophiles to form a range of derivatives. These reactions are significant as nitrogen-containing compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. nih.gov For example, reaction with a primary amine yields an imine, while reaction with hydrazine (B178648) or its derivatives can produce hydrazones. These derivatives have found applications in medicinal chemistry due to their diverse pharmacological activities. nih.gov

Alpha-Position Functionalization

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. This property allows for their functionalization through deprotonation to form an enolate, which can then act as a nucleophile in subsequent reactions.

Alkylation and Arylation at the Alpha-Carbon

The alpha-carbon of the ethyl group in this compound is amenable to alkylation and arylation. The process typically involves the formation of an enolate intermediate by treating the ketone with a strong base. This enolate can then react with an electrophile, such as an alkyl halide or an aryl halide in the presence of a suitable catalyst, to form a new carbon-carbon bond at the alpha-position.

Palladium-catalyzed α-arylation has emerged as a powerful method for this transformation, allowing for the coupling of ketone enolates with aryl bromides. organic-chemistry.org This reaction provides a direct route to α-aryl ketones, which are valuable structural motifs in many biologically important molecules. organic-chemistry.org The choice of ligand for the palladium catalyst is often crucial for achieving high efficiency and selectivity in these coupling reactions. organic-chemistry.org

Table 2: Palladium-Catalyzed α-Arylation of a this compound Analogue

| Aryl Bromide | Palladium Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃ | PtBu₃ | K₃PO₄ | 85 |

| 4-Bromoanisole | Pd(OAc)₂ | Xantphos | NaOtBu | 78 |

This is an interactive data table illustrating typical conditions and outcomes for α-arylation reactions.

Enolate Chemistry and Regioselectivity in Ketone Derivatization

The derivatization of unsymmetrical ketones is fundamentally governed by the formation of enolate intermediates. For a ketone like this compound, which possesses two distinct α-positions (the C2 quaternary center and the C4 methylene (B1212753) group), the regioselectivity of enolate formation is a critical consideration. Deprotonation can theoretically occur at either α-carbon, leading to two different enolates: the kinetic enolate and the thermodynamic enolate.

The kinetic enolate is formed faster and typically results from the removal of the most accessible, least sterically hindered proton. In this case, deprotonation at the C4 position yields the kinetic enolate. The thermodynamic enolate is the more stable enolate, usually the one with the more substituted double bond. However, since the C2 carbon is a quaternary center bearing no protons, a thermodynamic enolate cannot be formed through simple deprotonation. Therefore, reactions involving base-mediated enolate formation with this compound will exclusively proceed via the kinetic enolate formed at the C4 position.

Control over which enolate forms is crucial for directing the outcome of subsequent alkylation or derivatization reactions. This control is typically achieved by carefully selecting the base, solvent, and temperature. bham.ac.ukmasterorganicchemistry.com

Factors Influencing Regioselective Enolate Formation:

| Factor | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate | Rationale |

| Base | Strong, sterically hindered, non-nucleophilic bases (e.g., LDA) | Weaker bases (e.g., NaH, alkoxides) | Bulky bases preferentially abstract the less hindered proton. Weaker bases allow for equilibration to the more stable enolate. bham.ac.uk |

| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures (e.g., 25 °C) | Low temperatures prevent the equilibrium required to form the thermodynamic enolate. masterorganicchemistry.com |

| Solvent | Aprotic solvents (e.g., THF, Et2O) | Protic solvents (e.g., ROH) | Protic solvents can facilitate proton exchange, allowing the system to reach thermodynamic equilibrium. bham.ac.uk |

While conventional methods favor alkylation at the less-hindered α-sites, achieving selective alkylation at more-hindered positions remains a significant challenge in organic synthesis. nih.gov Recent advancements have demonstrated that this conventional regioselectivity can be reversed. For instance, a nickel-catalyzed alkylation of unsymmetrical ketones with allylic alcohols has been shown to preferentially occur at the more-hindered α-carbon. nih.gov This method operates under neutral conditions and utilizes a space-constrained nickel catalyst with a bulky biphenyl (B1667301) diphosphine ligand, which favors the more-substituted enolate over the less-substituted one. nih.gov Although this compound cannot be deprotonated at its quaternary center, this catalytic strategy is highly relevant for analogues where the α-carbon is tertiary.

Phenyl Group and Alkyl Chain Transformations

The presence of both a phenyl ring and a flexible pentane (B18724) chain in the structure of this compound opens avenues for advanced chemical transformations that modify these distinct parts of the molecule. These include intramolecular cyclizations involving the aromatic ring and selective functionalization of the otherwise inert alkyl backbone.

The phenyl group in analogues of this compound can participate in intramolecular Friedel-Crafts reactions, serving as a nucleophile to form new cyclic structures. masterorganicchemistry.com In these reactions, an electrophilic center, typically a carbocation, is generated on the alkyl chain, which is then attacked by the electron-rich aromatic ring. This process, known as cyclialkylation, is a powerful tool for constructing polycyclic systems.

The success and outcome of intramolecular Friedel-Crafts reactions are highly dependent on the length of the alkyl chain connecting the phenyl group to the reactive site, as this determines the size of the ring being formed. The formation of five, six, and seven-membered rings is possible, with a general thermodynamic preference for the formation of six-membered rings. masterorganicchemistry.com For example, γ-phenyl ketones can undergo acid-catalyzed cyclization to form tetralone derivatives (a six-membered ring fused to the benzene (B151609) ring). The nature of the substituent on the aromatic ring also plays a role; electron-rich aromatic groups promote intramolecular Friedel-Crafts electrophilic substitution. nih.gov

General Scheme for Acid-Catalyzed Cyclialkylation of a γ-Phenyl Ketone:

Step 1: Protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄, H₃PO₄, AlCl₃).

Step 2: Formation of a carbocation intermediate on the alkyl chain.

Step 3: Intramolecular electrophilic attack by the phenyl ring on the carbocation.

Step 4: Deprotonation to restore aromaticity and yield the cyclized product.

Selectively functionalizing specific C(sp³)–H bonds on an alkyl chain, particularly those remote from an activating functional group, is a formidable challenge in synthetic chemistry. nih.gov Traditional methods often rely on directing groups to achieve site-selectivity. However, recent innovations have enabled the functionalization of C–H bonds at positions γ, δ, and even more distant from a ketone carbonyl.

One such strategy involves a dehydrogenation-triggered cascade reaction utilizing a bimetallic copper-palladium catalyst system. nih.gov This process allows for the multiple C(sp³)–H functionalization of aliphatic ketones. The reaction is believed to proceed through an initial α,β-desaturation of the ketone, followed by further dehydrogenation along the carbon chain. nih.gov This successive desaturation converts inert, distal C(sp³)–H bonds into more reactive positions within a conjugated dienone intermediate, thereby allowing for subsequent coupling reactions with partners like aryl or alkenyl carboxylic acids. nih.gov This catalytic approach effectively transforms the unreactive pentane backbone of ketone analogues into a modifiable scaffold, opening pathways to complex molecular architectures from simple starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Performance Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like 2-methyl-2-phenylpentan-3-one, with its distinct chemical environments, NMR is particularly powerful. The typical ¹H NMR spectrum would show signals for the aromatic protons of the phenyl group, the ethyl group protons adjacent to the carbonyl, and the singlet for the two methyl groups at the alpha position. The ¹³C NMR spectrum would correspondingly show characteristic peaks for the carbonyl carbon (typically in the 190-215 ppm range), aromatic carbons, and the aliphatic carbons. libretexts.org

Elucidation of Reaction Intermediates and Catalytically Competent Species

The synthesis of this compound, for instance, via the α-alkylation of a ketone, can involve several transient species. Advanced NMR techniques, such as rapid injection NMR (RI-NMR), can be employed to study fast reactions in real-time. acs.org This method allows for the direct observation and quantification of starting materials, intermediates, and products. For example, in a reaction involving an organolithium reagent and a carbonyl compound, RI-NMR can characterize the formation and lifetime of tetrahedral intermediates. acs.org

In acid-catalyzed reactions, NMR spectroscopy is instrumental in identifying protonated species and cationic intermediates. By conducting the reaction in a superacid medium like triflic acid (TfOH), it is possible to generate and stabilize carbocationic intermediates long enough for their characterization by NMR. researchgate.net This provides invaluable mechanistic insights into the reaction pathway. Similarly, in transition-metal-catalyzed syntheses, NMR can be used to identify the catalytically active species, such as metal enolates or π-allyl complexes, which are crucial for understanding and optimizing the catalytic cycle. researchgate.net

Conformational Analysis of this compound and its Derivatives

The presence of a bulky phenyl group adjacent to a quaternary carbon in this compound introduces significant steric hindrance, which influences its preferred conformation. The rotation around the C-CO single bond is a key conformational process in such aryl alkyl ketones. unibas.it Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes. At low temperatures, the rotation around the Ar-CO bond can become slow on the NMR timescale, leading to the observation of distinct signals for atoms that are equivalent at room temperature. The study of hindered aryl alkyl ketones has shown that the plane of the aromatic ring is often twisted with respect to the plane of the carbonyl group. unibas.it

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential techniques for determining the spatial proximity of protons within a molecule. columbia.eduacs.org For a flexible molecule like this compound, NOESY or ROESY experiments can reveal through-space correlations between the protons of the phenyl ring and the aliphatic protons. The strength of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to build a 3D model of the most populated conformer in solution. columbia.edu

Application of Advanced NMR Techniques (e.g., 2D-NMR) in Complex Mixture Analysis

The synthesis of this compound may not always proceed with 100% selectivity, leading to the formation of a complex mixture containing the desired product, unreacted starting materials, and various byproducts. The analysis of such mixtures is greatly facilitated by 2D-NMR techniques. nih.govwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglongdom.org It helps to establish the connectivity of proton spin systems within the different components of the mixture.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. wikipedia.orgsdsu.edu It is invaluable for assigning carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. sdsu.eduscience.gov It is particularly useful for connecting different spin systems and for identifying quaternary carbons, which have no attached protons.

By combining these techniques, a detailed structural map of each component in the reaction mixture can be constructed, enabling the unambiguous identification of the main product and any impurities. youtube.com

Mass Spectrometry for Reaction Monitoring and Product Identification in Complex Syntheses

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of this compound and for identifying products in complex synthetic mixtures. Modern ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the analysis of a wide range of organic molecules directly from solution, often when coupled with liquid chromatography (LC-MS). metwarebio.comyoutube.com

For non-polar or less polar compounds like many ketones, APCI can be more effective than ESI. youtube.com To enhance the sensitivity and specificity of detection for carbonyl compounds, derivatization strategies are often employed. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone functionality to produce a derivative that is more readily ionized and detected by MS. nih.govresearchgate.net

Furthermore, mass spectrometry can be used for the online monitoring of chemical reactions. nih.gov By continuously introducing a small sample of the reaction mixture into the mass spectrometer, it is possible to track the consumption of reactants and the formation of products and intermediates in real-time. This provides valuable kinetic data and allows for the precise determination of reaction endpoints. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that aids in the identification of unknown byproducts. mdpi.com

Vibrational Spectroscopy for Probing Functional Group Interactions and Molecular Structure

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.orglibretexts.org The position of this band can be influenced by conjugation. If the carbonyl group is conjugated with an aromatic ring, the absorption frequency is lowered by about 25-30 cm⁻¹. libretexts.orgspectroscopyonline.com However, in this compound, the phenyl group is at the α-position but not directly conjugated with the carbonyl π-system, so a significant shift might not be observed.

Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to IR spectroscopy. sapub.org The C=O stretch also gives rise to a signal in the Raman spectrum. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Theoretical and Computational Investigations of 2 Methyl 2 Phenylpentan 3 One

Quantum Chemical Studies (e.g., DFT, Ab Initio) of Molecular Structure and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecular geometry and other properties.

For 2-Methyl-2-phenylpentan-3-one, DFT methods, particularly with hybrid functionals like B3LYP, are commonly used to perform geometry optimization. appliedmineralogy.com These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Ab initio methods like Møller-Plesset perturbation theory (MP2) can also be employed for higher accuracy in determining molecular structure. researchgate.net

The electronic properties of the molecule are also readily calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic regions. mdpi.com The carbonyl carbon is an expected electrophilic site, while the oxygen atom is a nucleophilic center. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Structural and Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (B3LYP/6-31G*) | Unit |

|---|---|---|

| C=O Bond Length | 1.215 | Å |

| C-C(O)-C Bond Angle | 117.5 | Degrees |

| Dipole Moment | 2.85 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -0.95 | eV |

Note: This table contains illustrative data based on typical values for similar ketones calculated with DFT methods. Actual values would require specific computation for this molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). scholarsresearchlibrary.comresearchgate.net

For example, the reaction of this compound with a nucleophile like methylmagnesium bromide can be modeled. The calculations would identify a transition state where the new carbon-carbon bond is partially formed and the carbonyl C=O bond is partially broken. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. researchgate.net

Table 2: Illustrative Energy Profile for Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ketone + Nu⁻) | 0.0 |

| Transition State | +12.5 |

Note: This table provides a hypothetical energy profile for a generic nucleophilic addition. The values are illustrative of a typical reaction.

The chiral center at the C2 position of this compound means that nucleophilic addition to the prochiral carbonyl group can lead to two diastereomeric products. Predicting the preferred stereochemical outcome is a significant challenge where computational modeling excels.

Models like the Felkin-Anh model provide a qualitative prediction, but computational methods can offer a quantitative analysis. This involves locating the transition states for the attack of the nucleophile on the two different faces (Re and Si) of the carbonyl group. The calculated energy difference between these diastereomeric transition states can be used to predict the product ratio, based on the Curtin-Hammett principle. The lower energy transition state will lead to the major product. Detailed analysis of the transition state geometries can reveal the steric and electronic interactions responsible for the observed stereoselectivity. researchgate.netacs.org

Molecular Dynamics and Conformational Search Algorithms

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations (rotamers). Understanding the conformational landscape is crucial, as the reactivity and spectroscopic properties of the molecule can depend on the population of different conformers.

Conformational search algorithms are used to explore the potential energy surface and identify low-energy conformers. frontiersin.org Methods such as systematic searches, stochastic (Monte Carlo) searches, and low-mode searches are employed to rotate dihedral angles and find energy minima. frontiersin.orgacs.orgwustl.edu These searches are often performed using computationally less expensive methods like molecular mechanics (MM), followed by re-optimization of the lowest energy conformers using higher-level quantum mechanical methods (e.g., DFT). github.io

Molecular dynamics (MD) simulations can also be used to study the conformational behavior of the molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the molecule moves and changes shape at a given temperature. This can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the isotropic shielding values for each nucleus. uncw.edu These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to improve accuracy. acs.org This allows for the prediction of both ¹H and ¹³C NMR spectra. github.iofrontiersin.org

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. researchgate.net After geometry optimization, a frequency calculation yields the harmonic vibrational modes of the molecule. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. The strong C=O stretching frequency is a particularly characteristic feature in the IR spectrum of ketones and its position can be predicted computationally. pg.edu.plspectroscopyonline.comlibretexts.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Experimental Range (Typical) |

|---|---|---|

| ¹³C NMR (C=O) | 210.5 ppm | 205-220 ppm |

| ¹H NMR (α-CH₃) | 1.35 ppm | Varies with conformation |

Note: These predicted values are illustrative and based on general trends for similar ketones. Precise predictions require specific calculations.

Role in Complex Chemical Synthesis and Material Precursors

Utilization as a Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, a "building block" is a molecule that can be incorporated into a larger, more complex structure through a series of chemical reactions. While ketones are frequently employed as such building blocks due to their ability to undergo reactions like aldol (B89426) condensations, Wittig reactions, and various nucleophilic additions, a thorough review of available scientific literature does not yield specific examples of 2-Methyl-2-phenylpentan-3-one being utilized as a key building block in reported multi-step synthetic pathways. The steric hindrance around the carbonyl group, resulting from the adjacent quaternary carbon, may influence its reactivity and limit its application in certain transformations.

Precursor to Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product over the other. Ketones can serve as precursors to these vital molecules, often through stereoselective reduction to alcohols or conversion to chiral imines or enamines. The structure of this compound contains a pro-chiral center, and its transformation could potentially lead to chiral molecules. However, there is a notable absence of published research detailing the use of this compound as a precursor for the synthesis of established or novel chiral auxiliaries or ligands.

Intermediates in the Synthesis of Complex Natural Product Analogues

The synthesis of natural products and their analogues is a driving force in organic chemistry, often leading to the discovery of new therapeutic agents. Ketones are frequently found as key functional groups in natural product scaffolds and are common intermediates in their synthesis. While the core structure of this compound could conceivably be part of a larger natural product framework, extensive searches of chemical databases and literature provide no concrete examples of this compound serving as a documented intermediate in the synthesis of any complex natural product analogues. Research in this area often focuses on more readily available or synthetically versatile ketone starting materials.

Application as a Scaffold for Library Synthesis

In medicinal chemistry and drug discovery, library synthesis involves the systematic creation of a large number of related compounds from a common core structure, or "scaffold." These libraries are then screened for biological activity. Ketones can serve as effective scaffolds due to the variety of chemical modifications that can be performed at the carbonyl group and adjacent positions. While the concept of using ketone scaffolds for combinatorial libraries is well-established, there is no specific mention in the scientific literature of this compound being employed as a scaffold for the generation of a chemical library. The specific substitution pattern of this molecule may not have been identified as a "privileged scaffold" that is frequently found in biologically active compounds.

Biosynthetic Context and Natural Product Analogues

Structural Similarities to Metabolites in Polyketide Biosynthesis

Polyketides are a large and diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). nih.gov The biosynthesis involves the sequential condensation of simple carboxylate units, such as acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis. youtube.comyoutube.com The structural backbone of 2-Methyl-2-phenylpentan-3-one, which features a phenyl group and a branched short alkyl chain, can be hypothetically related to the assembly logic of polyketide biosynthesis.

The biosynthesis of a molecule with the core structure of this compound by a PKS would likely involve an aromatic starter unit. nih.gov Phenylalanine, a common amino acid, is the precursor to a variety of phenyl-containing starter units, such as cinnamic acid and phenylacetyl-CoA, which are utilized in some polyketide and other natural product pathways. nih.govwikipedia.org A PKS could theoretically utilize a phenyl-containing starter unit, followed by chain extension with propionyl-CoA (to incorporate the ethyl ketone moiety) and subsequent methylation steps. The gem-dimethyl group at the α-position to the phenyl ring is a distinctive feature that could arise from one or more methylation events catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases, which are often associated with PKS gene clusters.

While a direct natural product analogue with the exact structure of this compound is not prominently documented, its constituent parts are common motifs in polyketide-derived natural products. The combination of an aromatic ring, a ketone functionality, and a short, branched alkyl chain is reminiscent of various microbial and plant metabolites.

Table 1: Structural Feature Comparison

| Structural Feature | This compound | Representative Polyketide Metabolites |

|---|---|---|

| Core Scaffold | Phenyl-substituted pentanone | Varies (e.g., aromatic, aliphatic, macrolide) |

| Starter Unit (Hypothetical) | Phenylalanine-derived (e.g., Phenylacetyl-CoA) | Acetyl-CoA, Propionyl-CoA, Benzoic acid, etc. |

| Extender Units (Hypothetical) | Propionyl-CoA, Malonyl-CoA | Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA |

| Key Functional Groups | Ketone, Phenyl, gem-Dimethyl | Ketone, Hydroxyl, Alkene, Aromatic rings |

Hypothetical Biotransformations Involving Analogous Ketone Structures

Biotransformation is the process by which organic compounds are modified by living organisms or their enzymes. Ketones are common substrates for a wide range of enzymatic reactions. nih.gov Based on known enzymatic capabilities, several hypothetical biotransformations of this compound can be proposed.

One of the most common enzymatic reactions involving ketones is their reduction to the corresponding secondary alcohol. wikipedia.orgnih.govacs.org This reaction is typically catalyzed by NAD(P)H-dependent ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are ubiquitous in microorganisms. mdpi.com The reduction of this compound would yield 2-Methyl-2-phenylpentan-3-ol.

Another potential transformation is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). researchgate.netacs.org These flavin-dependent enzymes insert an oxygen atom adjacent to a carbonyl group, converting ketones into esters. organic-chemistry.org Depending on the migratory aptitude of the adjacent carbon groups (tert-alkyl vs. ethyl), a BVMO could convert this compound into either ethyl 2-methyl-2-phenylpropanoate or 1,1-dimethyl-1-phenylpropyl acetate.

Additionally, cytochrome P450 monooxygenases could hydroxylate the molecule at various positions, such as on the phenyl ring or at unactivated carbon atoms on the pentyl chain, leading to a variety of hydroxylated derivatives. researchgate.net

Table 2: Hypothetical Biotransformations of this compound

| Reaction Type | Enzyme Class | Potential Product(s) |

|---|---|---|

| Ketone Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | 2-Methyl-2-phenylpentan-3-ol |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Ethyl 2-methyl-2-phenylpropanoate or 1,1-dimethyl-1-phenylpropyl acetate |

| Hydroxylation | Cytochrome P450 Monooxygenase | Hydroxylated derivatives (on phenyl ring or alkyl chain) |

Enzymatic Pathways Leading to Structurally Related Compounds

While this compound itself is not a known natural product, several established enzymatic pathways produce compounds with significant structural similarities, particularly phenyl-ketones and related phenyl-containing metabolites.

The phenylpropanoid pathway is a major route in plants and microorganisms for the biosynthesis of a vast array of compounds from the amino acid phenylalanine. wikipedia.orgnih.govnih.gov The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. wikipedia.orgnih.gov Subsequent enzymatic modifications lead to precursors like p-coumaroyl-CoA, which serve as building blocks for flavonoids, lignans, and stilbenes, many of which contain phenyl and carbonyl moieties. nih.gov

Furthermore, the catabolism of phenylalanine provides direct examples of naturally produced phenyl-keto acids. In the metabolic disorder phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase causes phenylalanine to be shunted into an alternative pathway. youtube.comnih.gov In this pathway, phenylalanine is converted by a transaminase enzyme into phenylpyruvic acid (also known as phenylpyruvate). slideshare.netyoutube.comyoutube.com This α-keto acid is structurally analogous to this compound, sharing the core phenyl-keto structure. Phenylpyruvate can be further metabolized to phenyllactate and phenylacetate. youtube.com

Table 3: Key Enzymes in Pathways Producing Structurally Related Compounds

| Enzyme | Pathway | Reaction Catalyzed | Product(s) |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid Pathway | Deamination of Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Phenylpropanoid Pathway | Hydroxylation of Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase (4CL) | Phenylpropanoid Pathway | Ligation of CoA to p-Coumaric acid | p-Coumaroyl-CoA |

| Phenylalanine transaminase | Phenylalanine Catabolism | Transamination of Phenylalanine | Phenylpyruvic acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-phenylpentan-3-one, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using methyl-substituted phenyl precursors and a Lewis acid catalyst (e.g., AlCl₃). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C) to enhance yield . Kinetic studies using GC-MS or HPLC can monitor intermediate formation and byproduct reduction .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm methyl and phenyl group positions (e.g., δ 1.2–1.5 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .

- GC-MS : Verify molecular ion peaks (e.g., m/z 176 for [M]⁺) and fragmentation patterns .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Follow hazard codes H303 (harmful if swallowed), H313 (skin contact risk), and H333 (inhalation hazard). Use PPE (gloves, goggles), work in fume hoods, and implement spill containment measures. Refer to safety data sheets for emergency response .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Experimental Design : Compare reaction rates with Grignard reagents (e.g., MeMgBr) under varying steric conditions. Use DFT calculations (e.g., Gaussian 16) to model electron density around the carbonyl group. Results show hindered nucleophilic attack due to methyl and phenyl substituents, requiring polar aprotic solvents (e.g., THF) to stabilize transition states .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for asymmetric reductions of this compound?

- Data Analysis : Re-evaluate chiral HPLC conditions (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) and catalyst systems (e.g., Ru-BINAP complexes). Discrepancies may arise from kinetic vs. thermodynamic control; use low-temperature NMR to track intermediate diastereomers .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and aquatic toxicity. Experimental validation includes OECD 301D ready biodegradability tests and Daphnia magna acute toxicity assays. Data shows moderate persistence (t₁/₂ = 30–60 days) and low EC₅₀ (>10 mg/L) .

Q. What are the challenges in detecting trace impurities in this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.